![molecular formula C7H12FNO2 B14771737 (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol is a synthetic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a fluorine atom, an oxygen atom, and a nitrogen atom are incorporated into a bicyclic framework. The presence of these heteroatoms imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations, such as nucleophilic substitution and cyclization reactions, are employed to construct the spirocyclic core .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while nucleophilic substitution of the fluorine atom can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the size of the rings and the position of the heteroatoms.
2-azaspiro[3.4]octane: Another related compound with a different arrangement of the spirocyclic core.
Uniqueness
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The specific arrangement of the spirocyclic core also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H12FNO2 |
|---|---|
Molekulargewicht |
161.17 g/mol |
IUPAC-Name |
[(5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octan-5-yl]methanol |
InChI |
InChI=1S/C7H12FNO2/c8-7(3-10)2-9-1-6(7)4-11-5-6/h9-10H,1-5H2/t7-/m0/s1 |
InChI-Schlüssel |
NHAFZSJSLQZPGK-ZETCQYMHSA-N |
Isomerische SMILES |
C1[C@@](C2(CN1)COC2)(CO)F |
Kanonische SMILES |
C1C2(COC2)C(CN1)(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


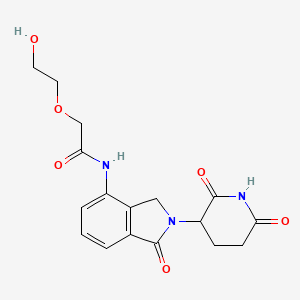
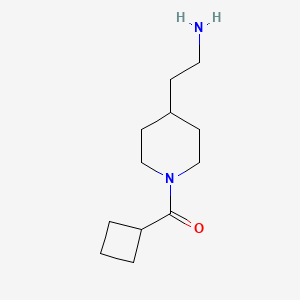
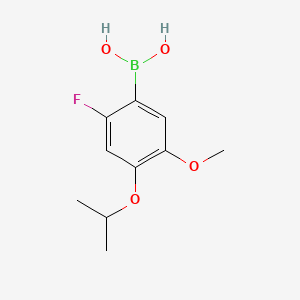
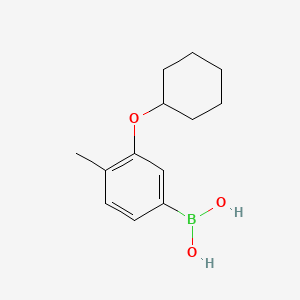
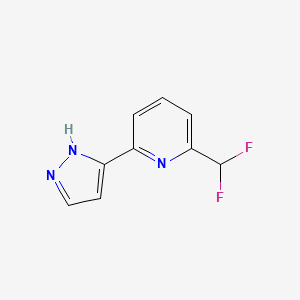
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
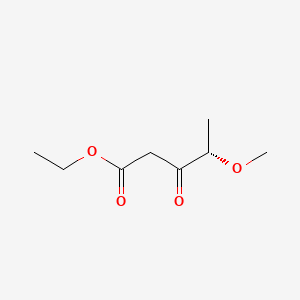
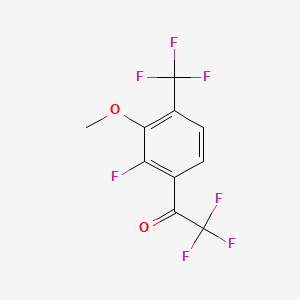
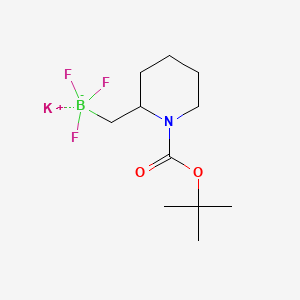
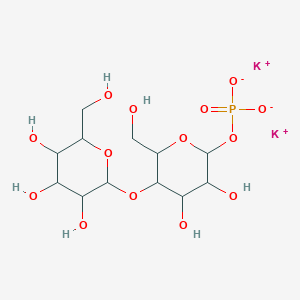
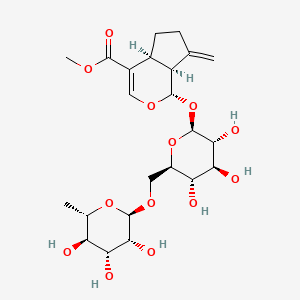
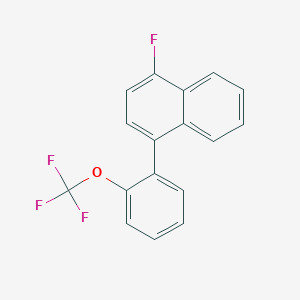
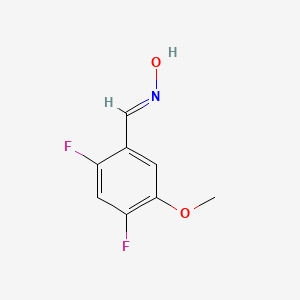
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
